A Technical Guide to 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: Properties, Synthesis, and Applications in Drug Development
A Technical Guide to 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: Properties, Synthesis, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, CAS Number 103015-84-5. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a detailed synthetic strategy, and explores its significant biological activities, including its role as an antifungal agent and its interactions with critical metabolic enzymes. The guide emphasizes the practical implications of its chemical structure, offering field-proven insights into its potential applications and challenges in pharmaceutical research. All technical claims are supported by authoritative references to ensure scientific integrity.
Introduction and Chemical Identity
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a halogenated aromatic amine that has garnered interest as a versatile intermediate in organic synthesis and for its notable biological properties.[1] The unique combination of a dichlorinated aniline core with a bulky, electron-withdrawing hexafluoropropoxy group imparts distinct characteristics of lipophilicity, metabolic stability, and chemical reactivity.[2] These features make it a valuable scaffold in the design of novel therapeutic agents, particularly in the realm of antimycotic drug discovery.[2]
This guide serves as a centralized resource for scientists working with or considering this compound. We will bridge the gap between raw data and practical application by explaining the causality behind its properties and potential uses.
Caption: 2D Structure of the title compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data presented below have been consolidated from various chemical suppliers and databases.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 103015-84-5 | [1][2] |
| Molecular Formula | C₉H₅Cl₂F₆NO | [2] |
| Molecular Weight | 328.04 g/mol | [2] |
| IUPAC Name | 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | [2] |
| Physical Form | Liquid | [3] |
| Density | 1.594 g/cm³ | [1] |
| Boiling Point | 280 °C | [1] |
| Flash Point | 123 °C | [1] |
| Refractive Index | 1.467 | [1] |
| Solubility | Low in water; Moderate in organic solvents | [2] |
| Storage | 2-8°C, under inert atmosphere, protected from light |
While specific, publicly available NMR and mass spectrometry data are limited, analysis by reverse-phase HPLC is a suitable method for purity assessment and quantification. A typical mobile phase consists of acetonitrile and water with a phosphoric acid modifier.[4] For mass spectrometry applications, formic acid should be substituted for phosphoric acid to ensure compatibility.[4]
Synthesis and Reaction Chemistry
The synthesis of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is generally achieved through a multi-step process that builds the molecule on a precursor aniline ring.[2] The causality behind this strategy is to first establish the chlorination pattern on a readily available starting material before introducing the more complex and sterically demanding fluorinated ether linkage.
3.1. General Synthetic Pathway
The reaction proceeds via two key transformations:
-
Dichlorination: An appropriate 4-substituted aniline undergoes electrophilic aromatic substitution to install chlorine atoms at the ortho and meta positions (C2 and C5) relative to the amino group.
-
Williamson Ether Synthesis: The hydroxyl group of the chlorinated precursor reacts with a hexafluoropropene source or a related electrophile under basic conditions to form the hexafluoropropoxy ether.
Caption: General synthetic workflow.
3.2. Representative Experimental Protocol
Step 1: Synthesis of 4-Amino-2,5-dichlorophenol (Intermediate)
-
To a stirred solution of 4-aminophenol in a suitable chlorinated solvent (e.g., dichloromethane), add a chlorinating agent such as sulfuryl chloride dropwise at 0-5 °C.
-
The molar ratio should be carefully controlled to favor dichlorination. Typically, slightly more than two equivalents of the chlorinating agent are used.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding an aqueous solution of a mild base, such as sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the dichlorinated intermediate.
Step 2: Synthesis of the Final Product via Etherification
-
Dissolve the 4-Amino-2,5-dichlorophenol intermediate in a polar aprotic solvent like DMF or acetonitrile.
-
Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group, forming the phenoxide.
-
Introduce hexafluoropropene gas into the reaction mixture under controlled pressure and temperature, or use an equivalent electrophilic reagent like 2-bromo-1,1,1,3,3,3-hexafluoropropane.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by HPLC. The nucleophilic attack of the phenoxide on the fluorinated reagent forms the ether linkage.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts, dry, and concentrate. The final product is then purified using column chromatography to achieve high purity.
This self-validating system requires in-process controls (TLC/HPLC) to ensure reaction completion and inform purification strategies, which is standard practice in medicinal chemistry workflows.
Biological Activity and Applications in Drug Development
The structural motifs of this compound—a dichlorinated phenyl ring and a highly fluorinated ether group—are known to confer potent biological activity.
4.1. Antimycotic and Antimicrobial Potential
This compound is utilized in the formulation of antimycotic compositions designed to treat fungal infections in both humans and animals.[2] While the precise mechanism of action for this specific molecule has not been fully elucidated in public literature, the activity of structurally related halogenated compounds provides a strong basis for a mechanistic hypothesis.
Many halogenated antifungal agents function by inducing intracellular oxidative stress through the generation of reactive oxygen species (ROS).[5] This surge in ROS can lead to the peroxidation of lipids in the fungal cell membrane, damage to essential proteins and nucleic acids, and ultimately trigger apoptotic cell death.[6] Furthermore, these compounds can physically disrupt the integrity of the fungal cell membrane and inhibit critical morphological transitions, such as the yeast-to-hyphae switch in Candida species, which is essential for virulence and biofilm formation.[5][6] It is highly probable that 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline shares one or more of these antifungal mechanisms.
4.2. Inhibition of Cytochrome P450 Enzymes
Of significant interest to drug development professionals is the compound's documented inhibitory effect on cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C9 .[2] These enzymes are critical components of the human drug metabolism system, responsible for the phase I oxidation of a vast number of pharmaceuticals.
-
CYP1A2 is involved in the metabolism of drugs like caffeine and theophylline.
-
CYP2C9 is the primary enzyme for metabolizing important drugs such as warfarin, phenytoin, and many non-steroidal anti-inflammatory drugs (NSAIDs).
Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs). When a drug that is a substrate for CYP1A2 or CYP2C9 is co-administered with an inhibitor like 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, the metabolism of the substrate drug is slowed. This leads to higher-than-expected plasma concentrations, potentially causing toxicity or adverse effects.
Therefore, while this inhibitory profile might be leveraged for therapeutic benefit in some contexts (e.g., as a "booster" for another drug), it presents a critical flag during preclinical safety assessment. Any drug candidate containing this scaffold must be rigorously screened for its DDI potential. Understanding these interactions is crucial for establishing a safe therapeutic window.[2]
Caption: Impact of a CYP450 inhibitor on drug metabolism.
Safety and Handling
As with any halogenated aromatic compound, appropriate safety precautions are mandatory. Based on aggregated GHS data, 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is classified as:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects.[2]
Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Keep in a tightly sealed container in a cool, dry, dark place as recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations. The high fluorine content may require special consideration for waste disposal due to environmental persistence.[2]
Conclusion
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a chemical intermediate with compelling properties for pharmaceutical research. Its unique halogenation pattern provides a foundation for potent antifungal activity, while its interaction with key drug-metabolizing enzymes (CYP1A2 and CYP2C9) presents both opportunities and challenges for drug development. The synthetic routes are logical and achievable using standard organic chemistry techniques. For scientists in drug discovery, this compound represents a valuable but complex scaffold that requires careful and informed evaluation of its biological and safety profiles to unlock its full therapeutic potential.
References
-
PubChem Compound Summary for CID 9862220 . National Center for Biotechnology Information. [Link]
-
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species . MDPI. [Link]
-
In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans . PubMed. [Link]
-
Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species . National Center for Biotechnology Information. [Link]
-
Mechanisms of action in antifungal drugs . EBSCO. [Link]
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron . ResearchGate. [Link]
-
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline . ChemBK. [Link]
-
Separation of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline on Newcrom R1 HPLC column . SIELC Technologies. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | 103015-84-5 [smolecule.com]
- 3. 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline [cymitquimica.com]
- 4. 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | SIELC Technologies [sielc.com]
- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
